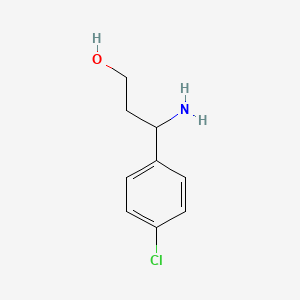

3-Amino-3-(4-chlorophenyl)-1-propanol

Beschreibung

3-Amino-3-(4-chlorophenyl)-1-propanol is a chiral amino alcohol with the molecular formula C₉H₁₂ClNO. It features a 4-chlorophenyl group attached to the β-carbon of the propanol backbone and an amino group at the α-position. This compound is a white to yellow crystalline solid with a melting point of 53–56°C, boiling point of 327.9°C, and density of 1.216 g/cm³ . Its synthesis and stereochemical properties make it valuable in pharmaceutical intermediates and asymmetric catalysis. The compound’s high assay purity (≥98.0%) and defined physicochemical properties, such as a refractive index of 1.574 and pKa of 14.87, underscore its utility in research and industrial applications .

Eigenschaften

IUPAC Name |

3-amino-3-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNACDMQJLVKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588754 | |

| Record name | 3-Amino-3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-26-4 | |

| Record name | γ-Amino-4-chlorobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-chlorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(4-chlorophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-Amino-3-(4-chlorophenyl)-1-propanone. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(4-chlorophenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to form 3-Amino-3-(4-chlorophenyl)-1-propane using strong reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 3-Amino-3-(4-chlorophenyl)-1-propanone or 3-Amino-3-(4-chlorophenyl)-1-propanal.

Reduction: 3-Amino-3-(4-chlorophenyl)-1-propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Amino-3-(4-chlorophenyl)-1-propanol has the molecular formula and a molecular weight of approximately 185.65 g/mol. Its structure features an amino group, a hydroxyl group, and a para-chlorophenyl group attached to a three-carbon chain. These functional groups contribute to its reactivity and interactions with biological targets.

Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents. Research indicates that it may possess potential pharmacological properties, making it a candidate for further drug development.

Organic Synthesis

This compound is utilized as an intermediate in the preparation of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for synthesizing diverse chemical entities.

Reactions Involving this compound:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding ketones or aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | Produces different amines or alcohols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Forms various derivatives through reactions with alkyl halides or acyl chlorides | Alkyl halides, acyl chlorides |

Biological Studies

The compound is employed in studying enzyme interactions and metabolic pathways. It has shown potential as an inhibitor or modulator of specific enzymes and receptors, influencing various biochemical processes.

Biological Activities:

- Receptor Interaction: The compound can bind to neurotransmitter receptors, potentially enhancing or inhibiting signaling pathways.

- Enzyme Inhibition: It may inhibit specific enzymes that play crucial roles in metabolic processes.

Case Study 1: Synthesis of Novel Antidepressants

Recent studies have explored the synthesis of antidepressant compounds using this compound as a precursor. The modification of this compound led to derivatives with enhanced binding affinity to serotonin receptors, demonstrating its potential in treating depression.

Case Study 2: Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with specific metabolic enzymes, leading to significant inhibition of their activity. This property has implications for understanding metabolic disorders and developing therapeutic strategies.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(4-chlorophenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chlorophenyl group may contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 3-amino-3-(4-chlorophenyl)-1-propanol, focusing on substituent effects, physicochemical properties, and reactivity:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (electron-withdrawing) in this compound enhances the compound’s stability in acidic conditions compared to its 4-methoxyphenyl analog (electron-donating), which is more reactive in nucleophilic substitutions .

- Fluorinated Analogs : The 4-CF₃-phenyl derivative exhibits increased lipophilicity and metabolic stability, making it suitable for drug discovery targeting hydrophobic binding pockets .

Biologische Aktivität

3-Amino-3-(4-chlorophenyl)-1-propanol, an organic compound with the molecular formula C9H12ClNO, has garnered attention in various fields of biological and medicinal research due to its unique structure and potential pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanol backbone with an amino group and a para-chlorophenyl group, contributing to its distinctive chemical properties. Its molecular weight is approximately 185.65 g/mol. The structural characteristics enable interactions with various biological targets, making it a candidate for drug development.

Biological Activities

Research on this compound indicates several potential biological activities:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing various biochemical pathways:

- Receptor Interaction : The compound's binding affinity to neurotransmitter receptors can lead to enhanced or inhibited signaling pathways, depending on the receptor type involved.

- Enzyme Inhibition : It may inhibit certain enzymes, impacting metabolic processes and cellular functions.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-1-propanol | Lacks chlorophenyl group | Simpler structure, different reactivity |

| 4-Chloroaniline | Amino group attached to benzene | Primarily used in dye synthesis |

| 2-Amino-2-(4-chlorophenyl)ethanol | Ethanol backbone instead of propanol | Different physical properties |

This table highlights how the presence of both an amino group and a chlorinated phenyl ring in this compound contributes to its distinct reactivity and potential biological activities.

Neuropharmacology Research

A study investigating the effects of various amino alcohols on neurotransmitter receptors found that compounds similar to this compound exhibited significant binding affinity to G protein-coupled receptors (GPCRs), indicating potential therapeutic applications in treating neurological disorders .

Antioxidant Activity Assessment

Research assessing the antioxidant properties of related compounds revealed that those with similar structural motifs demonstrated effective radical scavenging capabilities. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy as an antioxidant agent .

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-3-(4-chlorophenyl)-1-propanol in laboratory settings?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive Amination : Reacting 3-(4-chlorophenyl)-1-propanone with ammonia or an amine source under reducing conditions (e.g., sodium borohydride in ethanol) to yield the amino alcohol. Reaction optimization may require pH control and temperature modulation (40–60°C) .

- Substitution : Starting from a halogenated precursor (e.g., 3-chloro-3-(4-chlorophenyl)-1-propanol) and displacing the halogen with an amine under basic conditions.

Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm structure (e.g., δ ~4.8 ppm for hydroxyl proton, δ ~3.3 ppm for amino protons, and aromatic protons at δ ~7.2–7.5 ppm). C NMR distinguishes carbonyl carbons (absent in the final product) .

- IR Spectroscopy : Peaks at ~3300 cm (N-H/O-H stretch) and ~1600 cm (aromatic C=C).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 200.07 for CHClNO) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory toxicity (Category 3) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from oxidizers.

- Waste Disposal : Neutralize with dilute acid/base and dispose via licensed hazardous waste facilities .

Advanced: How does the chloro substituent influence reactivity compared to fluoro analogs?

Answer:

- Electronic Effects : The chlorine atom’s higher electronegativity and larger atomic radius increase electron-withdrawing effects, reducing nucleophilicity at the amino group compared to fluoro analogs. This impacts reactions like acylation or alkylation.

- Steric Effects : Chlorine’s larger size may hinder access to sterically crowded reaction sites, altering regioselectivity in substitution reactions .

- Biological Activity : Chloro derivatives often exhibit enhanced binding to hydrophobic enzyme pockets compared to fluoro analogs .

Advanced: What methodologies ensure enantiomeric purity of (S)-3-Amino-3-(4-chlorophenyl)-1-propanol?

Answer:

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation or enzymatic resolution (lipases for kinetic resolution) .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GPCRs or enzymes). Chlorophenyl groups often enhance hydrophobic interactions in binding pockets.

- MD Simulations : GROMACS or AMBER simulate stability of ligand-protein complexes over time, highlighting key residues for mutagenesis studies.

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity to design analogs .

Advanced: How is this compound utilized in synthesizing bioactive molecules?

Answer:

- Peptide Synthesis : Fmoc-protected derivatives serve as non-natural amino acid precursors. For example, coupling with activated esters (e.g., HATU/DIPEA) yields peptide analogs .

- Heterocycles : React with isocyanates or aldehydes to form oxazolidinones or β-lactams. For example, cyclization with phosgene generates antimicrobial scaffolds .

- Drug Candidates : Intermediate in kinase inhibitors (e.g., analogs of Quizartinib) or antipsychotics via functionalization of the amino group .

Advanced: What challenges arise in analyzing impurities during synthesis?

Answer:

- By-Products : Over-reduction (e.g., formation of 3-(4-chlorophenyl)-1-propanol) or oxidation (keto derivatives). Monitor via LC-MS with C18 columns and 0.1% formic acid gradients .

- Enantiomeric Contamination : Chiral columns (e.g., Chiralcel OD-H) detect <1% impurities.

- Stability : Degradation under acidic conditions (e.g., HCl) forms chlorophenyl propanal; storage at -20°C in inert atmospheres recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.